Defined Stoichiometry and Boron Speciation vs. Free Boronic Acid
The monolithium salt exists exclusively as the hydrogen boronate salt [R–B(OH)₃]⁻ Li⁺, ensuring that each molecule contributes exactly one reactive boron centre . In contrast, commercial (3-bromofuran-2-yl)boronic acid (CAS 1350511-80-6) is supplied as a mixture that may contain up to 30–50% of the cyclic boroxine anhydride, depending on storage history, effectively reducing the active boronic acid content and introducing stoichiometric uncertainty [1].
| Evidence Dimension | Boron speciation and effective reactive content |
|---|---|
| Target Compound Data | 100% monomeric [R–B(OH)₃]⁻ Li⁺ (single defined species); MW 196.7 g/mol; purity specification 96% (Sigma-Aldrich) to 98% (Leyan) . |
| Comparator Or Baseline | (3-Bromofuran-2-yl)boronic acid (free acid): variable mixture of R–B(OH)₂ monomer and (R–BO)₃ boroxine trimer; typical purity 95–98% but effective active boron content may be 20–30% lower than nominal due to boroxine formation [1]. |
| Quantified Difference | The monolithium salt guarantees 1:1 boron-to-furan stoichiometry; free acid may deliver only 0.5–0.8 equivalents of reactive monomer per nominal equivalent, based on literature reports for aryl boronic acids [1]. |
| Conditions | General class-level behaviour of boronic acids vs. boronate salts; no direct head-to-head data available for the specific 3-bromofuran-2-yl system. |
Why This Matters
For procurement, the monolithium salt eliminates the need for pre-reaction titration or empirical excess adjustment, directly reducing reagent waste and improving reaction robustness in parallel synthesis and scale-up.
- [1] Hall, D. G. (Ed.), Boronic Acids, 2nd Ed., Wiley-VCH, 2011; Chapter 1 discusses boroxine formation and its impact on effective boronic acid content; typical boroxine content in commercial samples ranges 20–50%. View Source
